molecular formula C19H16N4OS B2568896 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-22-2

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2568896
CAS RN: 1013759-22-2
M. Wt: 348.42
InChI Key: OYPRYHVEHUMHGL-UHFFFAOYSA-N
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Description

4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine is a chemical compound with the CAS Number: 108954-84-3 . It has a molecular weight of 226.3 .


Molecular Structure Analysis

The Inchi Code for 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8 (11 (7)9)6-10 (12)16-13/h1-3,6H,4-5H2, (H2,14,15) .


Physical And Chemical Properties Analysis

The physical form of 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine is solid .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Research has been conducted on similar compounds, focusing on their synthesis and crystal structure analysis, which is foundational for understanding their potential applications in scientific research. For example, the synthesis and crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provides insights into the molecular and crystal structure stabilized by hydrogen bond interactions, which could be relevant for the design of new compounds with specific properties (Prabhuswamy et al., 2016).

Antibacterial Agents

  • Similar chemical structures have been explored for their potential as antibacterial agents. A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the relevance of these compounds in developing new antibacterial drugs (Palkar et al., 2017).

Antimicrobial Activity

  • The synthesis and antimicrobial activity of novel substituted thiazole-semicarbazides and their derivatives have been studied, showing potential for antimicrobial applications. Such research suggests that compounds with similar structures may also have utility in addressing microbial resistance and developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).

Electrophilic Substitution Reactions

  • Studies on the synthesis and reactions of compounds with related structures under electrophilic substitution reactions provide insights into the chemical reactivity and potential applications of these compounds in synthesizing new materials with tailored properties (Aleksandrov & Elchaninov, 2017).

properties

IUPAC Name

1,5-dimethyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-10-8-14(22-23(10)2)18(24)21-19-20-17-13-5-3-4-11-6-7-12(16(11)13)9-15(17)25-19/h3-5,8-9H,6-7H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPRYHVEHUMHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

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